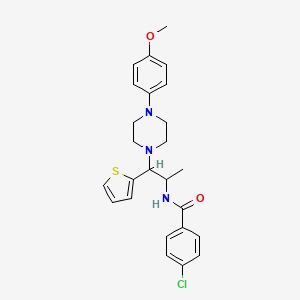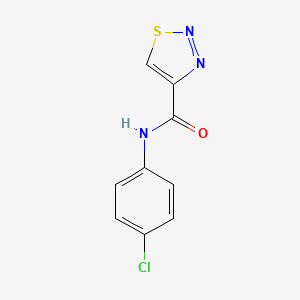
N-(4-chlorophenyl)-1,2,3-thiadiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-1,2,3-thiadiazole-4-carboxamide is a chemical compound. Its linear formula is C13H12ClNO2S, and it has a molecular weight of 281.763 .
Synthesis Analysis
The synthesis of N-(4-chlorophenyl)-1,2,3-thiadiazole-4-carboxamide and its derivatives has been reported in several studies . For instance, N-(4-chlorophenyl)-β-alanine was shown to be a useful synthetic intermediate for the synthesis of azole heterocycles . The structure of the synthesized compounds was characterized by IR, mass, and NMR spectroscopy, and elemental analysis .Molecular Structure Analysis
The molecular structure of N-(4-chlorophenyl)-1,2,3-thiadiazole-4-carboxamide and its derivatives has been analyzed using various techniques . For example, Fourier transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance spectroscopy (1H NMR), carbon 13 magnetic resonance spectroscopy (13C NMR), liquid chromatography-mass spectroscopy (LC-MS), and single crystal x-ray analysis have been used .Chemical Reactions Analysis
N-(4-chlorophenyl)-1,2,3-thiadiazole-4-carboxamide and its derivatives have been involved in various chemical reactions . For example, a new series of 4-(4 -chlorophenyl)-4-hydroxypiperidine derivatives, substituted at nitrogen, were synthesized and tested as potential analgesic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of N-(4-chlorophenyl)-1,2,3-thiadiazole-4-carboxamide have been reported . For example, it has a molecular weight of 281.763 .Scientific Research Applications
Antiviral and Antimicrobial Applications
Synthesis and Antiviral Activity : Research led by Zhuo Chen et al. (2010) synthesized new sulfonamide derivatives starting from 4-chlorobenzoic acid, showing that some compounds exhibited anti-tobacco mosaic virus activity, indicating potential as antiviral agents (Chen et al., 2010).
Antimicrobial Agents : Another study by P. Sah et al. (2014) involved the synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, showing moderate antimicrobial activity against various bacterial and fungal strains (Sah et al., 2014).
Anticancer Research
Anticancer Activity : Research on novel thiazole-5-carboxamide derivatives by Wen-Xi Cai et al. (2016) indicated that compounds with specific substituents exhibited notable anticancer activity against various cell lines, underscoring their potential in cancer treatment (Cai et al., 2016).
Corrosion Inhibition
Corrosion Behaviour Study : A study by F. Bentiss et al. (2007) explored new 1,3,4-thiadiazoles as corrosion inhibitors of mild steel in acidic solution, revealing that some compounds provided significant inhibition, highlighting their utility in protecting metals from corrosion (Bentiss et al., 2007).
Future Directions
The future directions for the research and development of N-(4-chlorophenyl)-1,2,3-thiadiazole-4-carboxamide and its derivatives could involve further exploration of their synthesis, characterization, and potential applications . For instance, the synthesis of N,N′ -bis(4-chlorophenyl)thiourea N,N -dimethylformamide (C 16 H 17 Cl 2 N 3 OS) compound was reported, suggesting potential avenues for future research .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes .
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities .
Pharmacokinetics
Similar compounds have been found to have various pharmacokinetic properties .
Result of Action
Similar compounds have been found to have various biological effects .
properties
IUPAC Name |
N-(4-chlorophenyl)thiadiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3OS/c10-6-1-3-7(4-2-6)11-9(14)8-5-15-13-12-8/h1-5H,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVOVHCXPWAGFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CSN=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-1,2,3-thiadiazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~6~-(2-fluorobenzyl)-N~6~-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2938487.png)

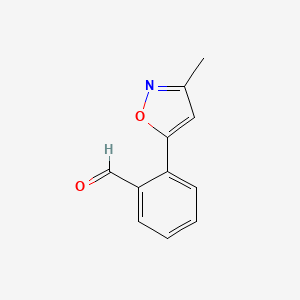
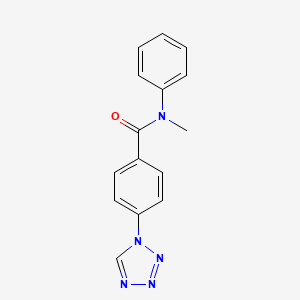
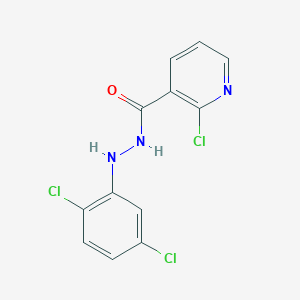
![7-ethyl-1-(3-hydroxypropyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2938499.png)
![(3,5-dinitrophenyl)[6-methyl-3,4-dihydro-1(2H)-quinolinyl]methanone](/img/structure/B2938500.png)
![N-[(3-Methoxycyclobutyl)methyl]prop-2-enamide](/img/structure/B2938501.png)
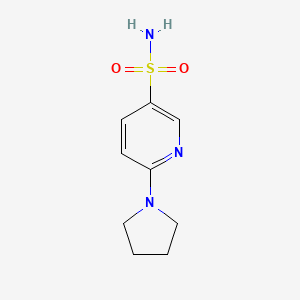
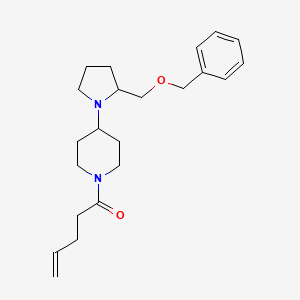
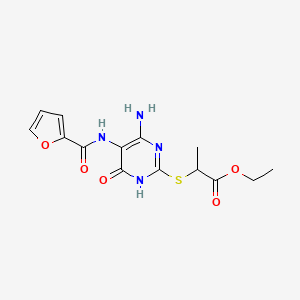
![N-[6-(Dimethylamino)naphthalen-2-yl]prop-2-enamide](/img/structure/B2938507.png)
